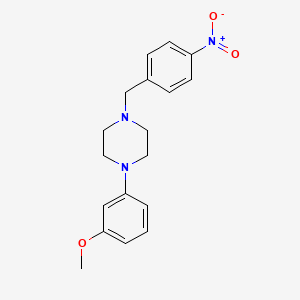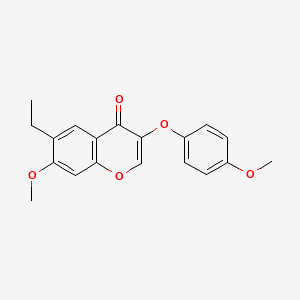
4-(2-hydroxyphenyl)-N-phenyl-1-piperazinecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-hydroxyphenyl)-N-phenyl-1-piperazinecarbothioamide, also known as TAK-375, is a novel compound that has gained attention in the scientific research community due to its potential therapeutic effects. This compound belongs to the class of piperazinecarbothioamide derivatives and has shown promising results in various studies.
Mecanismo De Acción
4-(2-hydroxyphenyl)-N-phenyl-1-piperazinecarbothioamide acts as a selective antagonist of the 5-HT1A receptor, which is a subtype of the serotonin receptor. Serotonin is a neurotransmitter that plays a crucial role in the regulation of mood, anxiety, and other physiological functions. By blocking the 5-HT1A receptor, 4-(2-hydroxyphenyl)-N-phenyl-1-piperazinecarbothioamide reduces the activity of serotonin in the brain, leading to a decrease in anxiety and depression.
Biochemical and Physiological Effects:
4-(2-hydroxyphenyl)-N-phenyl-1-piperazinecarbothioamide has been shown to have several biochemical and physiological effects. It has been found to reduce anxiety and depression in animal models, improve cognitive function, and enhance the effects of other antidepressant drugs. 4-(2-hydroxyphenyl)-N-phenyl-1-piperazinecarbothioamide has also been found to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-(2-hydroxyphenyl)-N-phenyl-1-piperazinecarbothioamide is its selectivity and potency as a 5-HT1A receptor antagonist. This makes it a valuable tool for studying the role of serotonin in various physiological functions. However, 4-(2-hydroxyphenyl)-N-phenyl-1-piperazinecarbothioamide has some limitations in lab experiments, including its low solubility in water and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for the study of 4-(2-hydroxyphenyl)-N-phenyl-1-piperazinecarbothioamide. One area of research is the development of more potent and selective 5-HT1A receptor antagonists. Another area of research is the investigation of the potential therapeutic effects of 4-(2-hydroxyphenyl)-N-phenyl-1-piperazinecarbothioamide in other diseases, such as Parkinson's disease and Alzheimer's disease. Finally, the development of new formulations of 4-(2-hydroxyphenyl)-N-phenyl-1-piperazinecarbothioamide with improved solubility and bioavailability may lead to its clinical use in the future.
Conclusion:
In conclusion, 4-(2-hydroxyphenyl)-N-phenyl-1-piperazinecarbothioamide is a novel compound with potential therapeutic effects in the treatment of anxiety, depression, and other diseases. Its selectivity and potency as a 5-HT1A receptor antagonist make it a valuable tool for scientific research. Further studies are needed to fully understand the mechanism of action and therapeutic potential of 4-(2-hydroxyphenyl)-N-phenyl-1-piperazinecarbothioamide.
Métodos De Síntesis
The synthesis of 4-(2-hydroxyphenyl)-N-phenyl-1-piperazinecarbothioamide involves the reaction of 2-hydroxybenzaldehyde and N-phenylpiperazine in the presence of thioamide. The reaction mixture is stirred at room temperature for several hours, and the resulting product is purified using column chromatography. The yield of 4-(2-hydroxyphenyl)-N-phenyl-1-piperazinecarbothioamide is approximately 70%.
Aplicaciones Científicas De Investigación
4-(2-hydroxyphenyl)-N-phenyl-1-piperazinecarbothioamide has been extensively studied for its potential therapeutic effects. It has shown promising results in the treatment of various diseases, including anxiety, depression, and schizophrenia. 4-(2-hydroxyphenyl)-N-phenyl-1-piperazinecarbothioamide has been found to act as a selective and potent antagonist of the 5-HT1A receptor, which is involved in the regulation of mood and anxiety.
Propiedades
IUPAC Name |
4-(2-hydroxyphenyl)-N-phenylpiperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3OS/c21-16-9-5-4-8-15(16)19-10-12-20(13-11-19)17(22)18-14-6-2-1-3-7-14/h1-9,21H,10-13H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBSXDJIBHMMWJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2O)C(=S)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-hydroxyphenyl)-N-phenylpiperazine-1-carbothioamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl (6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)carbamate](/img/structure/B5799486.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-nitrobenzamide](/img/structure/B5799493.png)
![3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(3-methylphenyl)hydrazone]](/img/structure/B5799494.png)
![1-(9-benzyl-2-methyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanone](/img/structure/B5799513.png)


![N-[2-(1H-indol-3-yl)ethyl]-2-methoxy-4-(methylthio)benzamide](/img/structure/B5799532.png)

![N-[1-(anilinocarbonyl)-2-phenylvinyl]benzamide](/img/structure/B5799549.png)

![N-(4-{[(4-chlorophenyl)amino]sulfonyl}phenyl)-2-(difluoromethoxy)benzamide](/img/structure/B5799563.png)
![2,6-dimethylbenzo-1,4-quinone 4-[O-(4-chlorobenzoyl)oxime]](/img/structure/B5799573.png)